molecular formula C11H15NO4 B1600914 Methyl N-Boc-2-pyrrolecarboxylate CAS No. 294659-30-6

Methyl N-Boc-2-pyrrolecarboxylate

Cat. No. B1600914
CAS RN: 294659-30-6
M. Wt: 225.24 g/mol
InChI Key: BLKOYCNYVYTNAG-UHFFFAOYSA-N
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Description

Methyl N-Boc-2-pyrrolecarboxylate, also known as Methyl Boc-2-pyrrolecarboxylate, is a chemical compound commonly used in scientific research. It is a carboxylate ester of 2-pyrrolecarboxylic acid, and is a colorless, water-soluble solid. Methyl Boc-2-pyrrolecarboxylate has a wide range of applications in biochemistry and organic chemistry, including its use as a reagent for the synthesis of biologically active compounds.

Scientific Research Applications

Synthesis of Bioactive Heterocycles

Methyl N-Boc-2-pyrrolecarboxylate: is a valuable intermediate in the synthesis of bioactive heterocycles . These heterocycles are crucial in the development of new pharmaceuticals due to their presence in many natural products and drugs. The pyrrole ring, in particular, is a common motif in compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties.

Proteomics Research

In proteomics, Methyl N-Boc-2-pyrrolecarboxylate is used to study protein interactions and functions . It serves as a building block for synthesizing peptides and mimetics that can interact with proteins, aiding in the understanding of disease mechanisms and the development of therapeutic agents.

Organic Synthesis

This compound is employed as a reagent in organic synthesis to introduce the pyrrole moiety into larger molecules . Its reactivity allows for the construction of complex organic compounds that can be used in various chemical industries, including materials science and nanotechnology.

Medicinal Chemistry

Methyl N-Boc-2-pyrrolecarboxylate: is instrumental in medicinal chemistry for the design and synthesis of drug candidates . It is particularly useful in creating analogs of existing drugs to improve their efficacy, reduce side effects, or circumvent patent restrictions.

Agricultural Chemistry

In agricultural chemistry, derivatives of Methyl N-Boc-2-pyrrolecarboxylate are explored for their potential as fungicides and pesticides . The pyrrole ring’s ability to interact with biological systems makes it a candidate for developing safer and more effective agricultural chemicals.

Material Science

The compound’s unique electronic and structural properties make it suitable for developing new materials . It can be used to synthesize conductive polymers, dyes, and other materials with specific optical or electronic characteristics.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl pyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKOYCNYVYTNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459826
Record name Methyl N-Boc-2-pyrrolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-Boc-2-pyrrolecarboxylate

CAS RN

294659-30-6
Record name Methyl N-Boc-2-pyrrolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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